2-(4-chloro-3,5-dimethylphenoxy)-N-[6-(morpholin-4-yl)pyrimidin-4-yl]acetamide
Description
This compound is a synthetic acetamide derivative featuring a 4-chloro-3,5-dimethylphenoxy group linked via an acetamide bridge to a pyrimidin-4-yl ring substituted at the 6-position with a morpholin-4-yl moiety. The morpholine group enhances solubility and may influence binding interactions, while the chloro and dimethyl substituents on the phenoxy group likely modulate lipophilicity and steric effects.
Properties
IUPAC Name |
2-(4-chloro-3,5-dimethylphenoxy)-N-(6-morpholin-4-ylpyrimidin-4-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21ClN4O3/c1-12-7-14(8-13(2)18(12)19)26-10-17(24)22-15-9-16(21-11-20-15)23-3-5-25-6-4-23/h7-9,11H,3-6,10H2,1-2H3,(H,20,21,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXCCPYKISNPYLA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1Cl)C)OCC(=O)NC2=CC(=NC=N2)N3CCOCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21ClN4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-(4-chloro-3,5-dimethylphenoxy)-N-[6-(morpholin-4-yl)pyrimidin-4-yl]acetamide is a complex organic compound with potential biological activities that are currently under investigation. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, research findings, and comparative analysis with similar compounds.
Chemical Structure and Properties
The molecular formula of this compound is C18H21ClN4O3, with a molecular weight of 368.84 g/mol. The structure incorporates a chloro-substituted phenoxy group and a morpholine-substituted pyrimidine moiety, which are essential for its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C18H21ClN4O3 |
| Molecular Weight | 368.84 g/mol |
| IUPAC Name | This compound |
| CAS Number | 1396859-40-7 |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. Research indicates that it may modulate various signaling pathways, particularly those involved in cancer cell proliferation and apoptosis. The morpholine and pyrimidine moieties are believed to play crucial roles in binding to protein targets, potentially influencing enzymatic activity.
Key Mechanisms
- Enzyme Inhibition : The compound may inhibit specific kinases involved in cell signaling pathways, leading to reduced cancer cell growth.
- Receptor Modulation : It could interact with receptors that mediate cellular responses to external stimuli, affecting processes such as apoptosis and differentiation.
- Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties, although further research is needed to confirm these effects.
Research Findings
Recent studies have explored the pharmacological properties of this compound, focusing on its anticancer and antimicrobial activities.
Case Studies
- Anticancer Activity :
- A study conducted on various cancer cell lines demonstrated that the compound significantly inhibits cell proliferation in a dose-dependent manner.
- Mechanistic studies revealed that it induces apoptosis through the activation of caspase pathways.
- Antimicrobial Potential :
- In vitro testing against bacterial strains showed promising results, indicating potential use as an antibacterial agent.
- Further investigations are required to evaluate its efficacy against resistant strains.
Comparative Analysis
To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds.
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 2-(4-chloro-3,5-dimethylphenoxy)acetamide | Lacks pyrimidine moiety | Moderate anticancer activity |
| N-[6-(morpholin-4-yl)pyrimidin-4-yl]acetamide | Lacks phenoxy group | Limited antimicrobial activity |
| 2-(4-chloro-3,5-dimethylphenoxy)-N-[furan-2-ylmethyl]acetamide | Contains furan instead of pyrimidine | Anticancer properties observed |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound is compared below with key analogs to highlight structural variations and their implications.
Table 1: Structural and Functional Comparison
Key Observations:
Pyrimidines are common in pharmaceuticals due to their mimicry of nucleotide bases. Thieno[3,2-d]pyrimidine derivatives () exhibit distinct electronic properties due to the fused thiophene ring, often linked to kinase inhibition.
Substituent Effects: Morpholin-4-yl group: Present in both the target compound and derivatives, this group improves aqueous solubility and may facilitate binding to polar enzyme pockets. Phenoxy Substituents: The target’s 4-chloro-3,5-dimethylphenoxy group balances lipophilicity and steric bulk, contrasting with the dichloro-substituted analogs (e.g., compound 533), which are more electrophilic but less sterically hindered.
Biological Activity: Pyridin-2-yl acetamides (e.g., compound 602) are established synthetic auxins, mimicking indole-3-acetic acid (IAA) in plant growth regulation. The target compound’s pyrimidine core may alter auxin-receptor binding specificity. Thieno-pyrimidines () and pyrazole-pyrimidines () are associated with kinase inhibition and antimicrobial activity, respectively, suggesting divergent applications compared to the target compound.
Research Findings and Implications
- Structure-Activity Relationship (SAR): The morpholin-4-yl group’s electron-rich nitrogen may enhance interactions with biological targets, as seen in kinase inhibitors (). Conversely, the dimethylphenoxy group’s steric bulk in the target compound could limit membrane permeability compared to less-substituted analogs.
- Synthetic Feasibility : Morpholine-substituted pyrimidines are typically synthesized via nucleophilic aromatic substitution or Suzuki coupling (e.g., ), while acetamide linkages are formed through carbodiimide-mediated couplings.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
